(Phenylsulfonyl)acetonitrile
Description
Significance of Sulfonyl Nitriles as Active Methylene (B1212753) Compounds in Chemical Research
(Phenylsulfonyl)acetonitrile belongs to the class of α-cyanosulfones, which are notable examples of active methylene compounds. The methylene group (CH₂) in this compound is positioned between two strong electron-withdrawing groups: the sulfonyl group (-SO₂) and the nitrile group (-C≡N). This dual activation significantly increases the acidity of the methylene protons, making them readily removable by a base to form a stabilized carbanion.
The resulting nucleophilic carbanion is a key intermediate that can participate in a multitude of carbon-carbon bond-forming reactions. This reactivity is central to its utility in organic synthesis. Sulfonyl nitriles are recognized for their ability to act as versatile building blocks. ucl.ac.ukthieme.de The sulfonyl group not only activates the adjacent methylene protons but can also serve as a leaving group in certain reactions or be retained in the final product, where it can influence the molecule's biological activity or physical properties. researchgate.netosti.gov Chiral sulfonyl compounds, for instance, are of increasing importance in medicinal chemistry. osti.gov Similarly, the nitrile group can be converted into various other functional groups, such as amines, carboxylic acids, and ketones, further enhancing the synthetic value of these reagents. smolecule.com
The unique electronic properties of sulfonyl nitriles make them effective participants in reactions such as Michael additions, alkylations, acylations, and condensations. nih.govoup.com For example, the addition of the carbanion from this compound to electrophiles like aldehydes, ketones, and unsaturated systems is a common strategy for building molecular complexity. ucl.ac.uk This reliability and versatility have established sulfonyl nitriles, and this compound in particular, as indispensable tools for synthetic chemists.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7605-28-9 | chemeo.com, sigmaaldrich.com |
| Molecular Formula | C₈H₇NO₂S | smolecule.com, chemeo.com |
| Molecular Weight | 181.21 g/mol | smolecule.com, chemeo.com |
| Appearance | White to off-white crystalline powder | smolecule.com, alfa-chemistry.com |
| Melting Point | 112-114 °C | smolecule.com, sigmaaldrich.com, chemicalbook.com, alfa-chemistry.com |
| Density | ~1.284 g/cm³ | smolecule.com, alfa-chemistry.com |
| IUPAC Name | 2-(Benzenesulfonyl)acetonitrile | smolecule.com |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CC#N | smolecule.com, chemeo.com |
| InChI Key | ZFCFFNGBCVAUDE-UHFFFAOYSA-N | smolecule.com, chemeo.com, sigmaaldrich.com |
Historical Context and Evolution of this compound in Synthetic Methodologies
The use of sulfones in olefination reactions was notably advanced by the work of Marc Julia and Jean-Marc Paris in 1973, establishing the Julia-Lythgoe olefination as a cornerstone of alkene synthesis. wikipedia.org This laid the groundwork for the broader application of sulfone-based reagents in organic chemistry. This compound, as a readily accessible active methylene compound, soon found its place in a variety of synthetic transformations.
Early applications revolved around its fundamental reactivity as a nucleophile. It has been widely used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated sulfonyl nitriles. jocpr.comderpharmachemica.com These condensation products are themselves valuable intermediates for further transformations. For instance, a one-pot, three-component condensation between aromatic aldehydes, this compound, and 4-hydroxy carbazole (B46965) has been developed to synthesize complex pyranocarbazole derivatives. jocpr.com
The evolution of its use saw the development of more sophisticated, stereoselective, and catalytic methodologies. Research has demonstrated its utility in:
Alkylation Reactions : It can be alkylated under various conditions, including modified Mitsunobu conditions for the dehydrative alkylation of alcohols. chemicalbook.comsigmaaldrich.com Sequential alkylation has been used to construct complex intermediates for cascade reactions. clockss.org
Olefination Reactions : As a key component in the Julia-Kocienski olefination, a modification of the original Julia olefination, it provides a route to α,β-unsaturated nitriles. wikipedia.orgacs.org
Cycloaddition Reactions : It participates in domino Knoevenagel-cyclization reactions to produce condensed heterocyclic systems. mdpi.combohrium.com It has also been employed in cascade reactions involving condensation, cyclization, and intramolecular dipolar cycloaddition to form fused tricyclic products with high stereocontrol. clockss.org
Multicomponent Reactions (MCRs) : Its ability to react sequentially with multiple components in one pot has been exploited for the efficient synthesis of highly functionalized heterocycles like pyrano[2,3-b]carbazol-2-amines, jocpr.com benzo[h]chromenes, tandfonline.comiau.ir and coumarins. derpharmachemica.com
The development of organocatalytic methods has further expanded its synthetic utility, enabling enantioselective transformations. For example, cinchona alkaloids have been used to catalyze the enantioselective Michael addition of α-substituted cyanosulfones to vinyl ketones, producing optically active products. nih.govacs.org
Table 2: Selected Synthetic Applications of this compound
| Reaction Type | Key Reagents/Catalysts | Product Type | Source(s) |
| Knoevenagel Condensation | Aromatic aldehydes, glycerol (B35011) (green solvent) | Benzylidene (phenylsulfonyl) acetonitrile (B52724) | jocpr.com |
| Domino Reaction | Salicylaldehydes, THAM (catalyst) | 3-Phenylsulfonyl coumarins | derpharmachemica.com |
| Dehydrative Alkylation | Alcohols, modified Mitsunobu conditions | Alkylated (phenylsulfonyl)acetonitriles | chemicalbook.com, sigmaaldrich.com |
| One-Pot, Three-Component | Aromatic aldehydes, α-naphthol, nano-ZnO | 2-Amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromenes | iau.ir |
| Cascade Cycloaddition | Hydroxylamine, heat | Fused tricyclic oxazines | clockss.org |
| Asymmetric Epoxidation/DROC | Aldehydes, quinine-derived urea (B33335) catalyst | Chiral piperazin-2-ones and morpholin-2-ones | nih.gov |
Scope and Future Directions in this compound Research
The research landscape for this compound continues to expand, driven by the demand for efficient and selective synthetic methods in medicinal chemistry, materials science, and catalysis.
Current and future research directions include:
Development of Novel Catalytic Systems : A major focus is on asymmetric catalysis to produce enantiomerically pure compounds. The use of organocatalysts, such as proline derivatives and cinchona alkaloids, for enantioselective Mannich-type reactions, Michael additions, and fluorinations involving α-cyanosulfones is an active area of investigation. osti.govnih.govbenthamdirect.com The development of ionic liquid-supported organocatalysts also presents a promising avenue for recyclable and efficient catalytic systems. benthamdirect.com
Green Chemistry Protocols : The implementation of environmentally benign reaction conditions is a significant trend. This includes the use of green solvents like glycerol, solvent-free reaction conditions, and recoverable nanocatalysts for synthesizing complex molecules from this compound. jocpr.comtandfonline.comiau.ir
Synthesis of Complex Heterocycles : The compound remains a key building block for constructing diverse and complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. jocpr.comderpharmachemica.comnih.gov One-pot cascade reactions starting from this compound provide rapid access to valuable structures like piperazin-2-ones and morpholin-2-ones, which are key intermediates for drugs such as the antiemetic Aprepitant. nih.gov
Applications in Materials Science : While less explored, the unique electronic properties conferred by the phenylsulfonyl and nitrile groups suggest potential applications in materials science. smolecule.com Recent studies have investigated its use as a high-voltage electrolyte additive in lithium-ion batteries, where it aids in the formation of a stable solid electrolyte interface. smolecule.com
The continued exploration of the multifaceted reactivity of this compound, coupled with advances in catalysis and green chemistry, ensures that it will remain a valuable and relevant tool for synthetic chemists aiming to address challenges in molecular construction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCFFNGBCVAUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226949 | |
| Record name | Phenylsulphonylacetonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-28-9 | |
| Record name | (Phenylsulfonyl)acetonitrile | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylsulphonylacetonitrile | |
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| Record name | 7605-28-9 | |
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| Record name | Phenylsulphonylacetonitrile | |
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| Record name | Phenylsulphonylacetonitrile | |
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Synthetic Methodologies for Phenylsulfonyl Acetonitrile and Its Analogs
Classical and Contemporary Synthesis Routes
The synthesis of (phenylsulfonyl)acetonitrile and its analogs can be achieved through several established and modern organic chemistry reactions. These methods provide access to the core structure and allow for further functionalization.
Condensation Reactions for this compound Formation
Condensation reactions are a primary method for synthesizing this compound. smolecule.comchemicalbook.comsigmaaldrich.com One common approach involves the reaction of phenylsulfonyl chloride with acetonitrile (B52724). smolecule.com Another established method is the Knoevenagel condensation, which is particularly useful for creating derivatives. For instance, this compound can be condensed with aldehydes, such as benzaldehyde (B42025), to form various derivatives. smolecule.comchemicalbook.comsigmaaldrich.com This reaction can be performed in a heterogeneous phase, both with and without the use of surfactants. chemicalbook.comsigmaaldrich.com
A notable application of this is the one-pot, three-component condensation reaction between this compound, aromatic aldehydes, and 4-hydroxy carbazole (B46965). jocpr.comjocpr.com This domino reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and cyclization, to produce complex pyranocarbazole derivatives. jocpr.com Similarly, 3-phenylsulfonyl coumarins can be synthesized via a Knoevenagel condensation of salicylaldehyde (B1680747) and this compound, followed by intramolecular cyclization. derpharmachemica.com
| Reactants | Catalyst/Conditions | Product |
| Phenylsulfonyl chloride, Acetonitrile | Appropriate conditions | This compound smolecule.com |
| This compound, Benzaldehyde | Heterogeneous phase, with/without surfactants | Benzalidene this compound smolecule.comchemicalbook.com |
| This compound, Aromatic aldehydes, 4-hydroxy carbazole | Glycerol (B35011), 80 °C | 4,10-dihydro-4-Aryl-3-(phenylsulfonyl)pyrano[2,3-b]carbazol-2-amine derivatives jocpr.comjocpr.com |
| Salicylaldehyde, this compound | Piperidine-ethanol | 3-Phenylsulfonyl coumarins derpharmachemica.com |
Modified Mitsunobu Conditions in this compound Synthesis
The Mitsunobu reaction is a versatile method for the dehydrative alkylation of alcohols. chemicalbook.comsigmaaldrich.com In modified Mitsunobu conditions, this compound can be used for the alkylation of alcohols. smolecule.comchemicalbook.comsigmaaldrich.com This reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.comorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry, which is particularly useful for the synthesis of chiral molecules. organic-chemistry.org While the traditional Mitsunobu reaction has limitations regarding the acidity of the nucleophile, new reagents have been developed to overcome this. tcichemicals.com
Sulfonylation Techniques for Acetonitrile Derivatives
Sulfonylation is a key technique for introducing the sulfonyl group onto a molecule. This compound itself can be synthesized by the sulfonylation of cyanomethyl phenyl sulfide (B99878). derpharmachemica.com Furthermore, acetonitrile and its derivatives can undergo sulfonation. For example, treating acetonitrile with chlorosulfonic acid can lead to sulfonated derivatives. smolecule.com The use of chlorosulfonic acid in acetonitrile is also an effective method for the sulfonation of other aromatic compounds like 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles, yielding the corresponding sulfonyl chlorides. researchgate.net These sulfonyl chlorides can then be readily converted into various sulfonamides. researchgate.net Another approach involves the ultrasonically assisted synthesis of aromatic sulfonic acids under Vilsmeier-Haack conditions in an acetonitrile medium. scirp.org
| Substrate | Reagent(s) | Product |
| Cyanomethyl phenyl sulfide | Sulfonylating agent | This compound derpharmachemica.com |
| Acetonitrile | Chlorosulfonic acid | Sulfonated acetonitrile derivatives smolecule.com |
| 1-Phenylsulfonyl-1H-pyrroles | Chlorosulfonic acid in acetonitrile | 1-Phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides researchgate.net |
| Aromatic compounds (Phenols, Anilines) | Vilsmeier-Haack reagent, NaHSO3, Sonication | Aromatic sulfonic acid derivatives scirp.org |
Multi-step Organic Synthesis Approaches for Related Phenylsulfonyl-containing Nitriles
The synthesis of more complex phenylsulfonyl-containing nitriles often requires multi-step synthetic sequences. ontosight.ai For instance, Benzeneacetonitrile, alpha-(2-(phenylsulfonyl)ethyl)- is typically prepared through a multi-step process starting from simpler precursors like benzyl (B1604629) cyanide and ethyl phenyl sulfone. ontosight.ai These multi-step approaches often involve key reactions such as alkylations, cycloadditions, and functional group interconversions. researchgate.netyoutube.com For example, the synthesis of furanosesquiterpenes related to pallescensins involves the conversion of cyclogeraniol isomers into their corresponding cyclogeranylsulfonylbenzene derivatives, followed by alkylation and reductive cleavage of the phenylsulfonyl group. mdpi.comresearchgate.net
Green Chemistry Approaches in this compound Preparation
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. jocpr.com For the synthesis involving this compound, green chemistry principles have been applied, particularly in the use of alternative solvents and catalysts.
One notable example is the use of glycerol as a solvent for the one-pot, three-component condensation reaction to synthesize pyrano[2,3-b]carbazol-2-amine derivatives. jocpr.comjocpr.com Glycerol is a desirable solvent as it is commercially available, inexpensive, non-toxic, and can be recycled. jocpr.comresearchgate.net This method offers high product purity and excellent yields. jocpr.com Another green approach involves the use of water as a solvent for the synthesis of sulfonyl chlorides and bromides from thiols and disulfides using oxone-KX (where X is Cl or Br). rsc.org
| Reaction | Green Aspect |
| Three-component condensation for pyrano[2,3-b]carbazol-2-amine derivatives | Use of glycerol as a recyclable, non-toxic solvent jocpr.comjocpr.com |
| Synthesis of 1-oxo-hexahydroxanthenes and bis-coumarins | Diethylamine-catalyzed protocol, considered a simple and green method unishivaji.ac.in |
| Synthesis of sulfonyl chlorides/bromides | Use of water as a solvent rsc.org |
Advanced Synthetic Strategies for Stereoselective Access to Derivatives
The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific biological activities. Several advanced strategies have been employed to achieve stereoselective synthesis of derivatives of this compound.
One such strategy is the formal [4 + 1]- and [5 + 1]-annulation through an SN2–conjugate addition sequence to construct highly substituted carbocycles. acs.org This method has been used to create cyclopentane (B165970) frameworks with three successive stereogenic centers from this compound with high diastereoselectivity. acs.org Another approach involves the stereoselective [3 + 2]-cycloaddition of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with various 1,3-dipoles to synthesize heterocyclic compounds like pyrrolidines and isoxazolines. researchgate.net Furthermore, electro-oxidative C(sp³)–H bond functionalization of acetonitrile with mercaptans has been shown to produce sulfur-containing β-enaminonitrile derivatives with high stereoselectivity, which can be enhanced by a phosphine (B1218219) oxide catalyst. nih.gov
| Strategy | Reactants | Product | Stereoselectivity |
| Formal [4 + 1]-Annulation | This compound, (E)-ethyl 4-benzyl-6-bromo-2-hexenoates | Trisubstituted cyclopentanes | High trans-diastereoselectivity acs.org |
| [3 + 2]-Cycloaddition | (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, Azomethine ylides, Nitrones, Nitrile oxides | Pyrrolidines, Isoxazolidines, Isoxazolines | Chemo-, regio-, and stereoselective researchgate.net |
| Electro-oxidative C(sp³)–H Functionalization | Acetonitrile, Aromatic/aliphatic mercaptans | Sulfur-containing β-enaminonitrile derivatives | High stereoselectivity (Z/E up to 19:1) nih.gov |
Chemical Reactivity and Reaction Mechanisms of Phenylsulfonyl Acetonitrile
Acidic α-Proton Chemistry and Carbanion Formation
The methylene (B1212753) protons (α-protons) of (phenylsulfonyl)acetonitrile are significantly acidic due to the powerful electron-withdrawing effects of both the adjacent sulfonyl (SO₂) and cyano (CN) groups. These groups stabilize the resulting conjugate base, a carbanion, through resonance and inductive effects. The delocalization of the negative charge onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group makes the formation of this carbanion relatively facile in the presence of a base.
The acidity of these protons is a key feature of the molecule's chemistry, enabling it to act as a nucleophile in various carbon-carbon bond-forming reactions. The first step in many of its reactions is the deprotonation of the α-carbon to form the corresponding carbanion. scielo.br The stability of this carbanion is crucial for the subsequent steps of the reactions. While strong bases like butyllithium (B86547) or lithium diisopropylamide are often used to deprotonate similar compounds, the presence of both the sulfonyl and nitrile groups allows for deprotonation with even milder bases. scielo.br
Condensation Reactions Involving this compound
The activated methylene group in this compound makes it an excellent substrate for condensation reactions with carbonyl compounds.
This compound readily undergoes Knoevenagel condensation with a variety of aldehydes. This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is often the initial step in domino or multi-component reactions to synthesize complex heterocyclic compounds. jocpr.comresearchgate.netrsc.org
The general mechanism involves the initial formation of the carbanion of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently eliminates a molecule of water to form the stable conjugated system of the Knoevenagel product. rsc.org A range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, have been successfully employed in this reaction. derpharmachemica.com For instance, one-pot, three-component condensation reactions involving this compound, aromatic aldehydes, and other nucleophiles like 4-hydroxy carbazole (B46965) or 6-aminouracil (B15529) have been reported to proceed via an initial Knoevenagel condensation. jocpr.comresearchgate.net
The choice of catalyst and reaction conditions can influence the efficiency and outcome of the condensation. Weakly basic amines like piperidine (B6355638) are commonly used as catalysts. wikipedia.orgderpharmachemica.com
Table 1: Examples of Knoevenagel Condensation Products from this compound and Various Aldehydes
| Aldehyde | Catalyst/Solvent | Product | Reference |
| Anisaldehyde | Piperidine/Ethanol (B145695) | 2-(4-methoxybenzylidene)-2-(phenylsulfonyl)acetonitrile | derpharmachemica.com |
| Salicylaldehyde (B1680747) | THAM/Ethanol | 2-(2-hydroxybenzylidene)-2-(phenylsulfonyl)acetonitrile | derpharmachemica.com |
| 4-Methylbenzaldehyde | Triethylamine (B128534)/Ethanol | 2-(4-methylbenzylidene)-2-(phenylsulfonyl)acetonitrile | rsc.org |
| Aromatic Aldehydes | Glycerol (B35011) | Benzylidene (phenylsulfonyl) acetonitrile (B52724) | jocpr.com |
The Knoevenagel condensation of this compound with benzaldehyde (B42025) has been studied under various heterogeneous conditions, offering advantages in terms of catalyst separation and recycling. scielo.brresearchgate.netscienceopen.com
One approach involves conducting the reaction in water. Studies have shown that the condensation proceeds with excellent yields in water, both in the absence and presence of surfactants. researchgate.net Cationic surfactants have been found to promote the reaction, with micellar catalysis playing a role, particularly in the dehydration step. researchgate.net
Another strategy employs solid base catalysts. Mg,Al-mixed oxides derived from hydrotalcites have proven to be efficient catalysts for the solvent-free condensation of benzaldehyde and this compound. scielo.brresearchgate.netscienceopen.com The catalytic activity of these materials is linked to their basic site density and strength. scielo.brscienceopen.com Research indicates that a higher basic site density and smaller crystallite sizes of the catalyst lead to better performance. scielo.br Under optimized conditions, using these solid catalysts can lead to complete conversion of the reactants with high selectivity for the α-phenylsulfonylcinnamonitrile product. scielo.brscienceopen.com
Table 2: Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde and this compound
| Catalyst | Reaction Conditions | Conversion/Yield | Selectivity | Reference |
| Mg,Al-mixed oxide (MO20) | 373 K, solvent-free | High conversion | 100% to α-phenylsulfonylcinnamonitrile | scielo.br |
| Mg,Al-mixed oxide (MO20) | 383 K, 5 wt% catalyst | Complete conversion (45 min) | 100% to α-phenylsulfonylcinnamonitrile | scielo.br |
| Cationic Surfactants | Water, heterogeneous phase | Excellent yields | - | researchgate.net |
Alkylation Reactions
The acidic nature of the α-protons also facilitates the alkylation of this compound, providing a route to more complex substituted nitriles.
This compound can be alkylated with alcohols using a modified Mitsunobu reaction. smolecule.comchemicalbook.comchemicalnor.pt The classical Mitsunobu reaction allows for the conversion of an alcohol to various functional groups through a redox condensation process involving triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org
In this context, the alcohol is activated, and this compound acts as the nucleophile. organic-chemistry.org However, the relatively high pKa of some C-H acidic pronucleophiles can limit the effectiveness of the standard Mitsunobu protocol. sorbonne-universite.fr To overcome this, modified conditions have been developed. For instance, the use of stabilized phosphorane reagents like cyanomethylene trimethylphosphorane (CMMP) has been shown to effectively mediate the alkylation of this compound with alcohols, providing the desired products in high yields where traditional methods might fail. sorbonne-universite.fr This reaction typically proceeds with an inversion of stereochemistry at the alcohol's chiral center, a characteristic feature of the SN2-type displacement in the Mitsunobu mechanism. wikipedia.orgorganic-chemistry.orgnih.gov
An environmentally benign and efficient method for the α-alkylation of this compound involves the use of iron catalysts with primary alcohols. nih.govliv.ac.ukliverpool.ac.uk This reaction proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.govliv.ac.ukresearchgate.net
The proposed mechanism involves the iron catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. This is followed by a Knoevenagel-type condensation between the aldehyde and the this compound. The resulting α,β-unsaturated nitrile is then reduced by the iron hydride species, which returns the "borrowed" hydrogen, to yield the final α-alkylated product, with water being the only byproduct. liv.ac.ukrsc.org
This compound has been demonstrated to be a viable substrate in this transformation, leading to the corresponding functionalized products. liv.ac.ukliverpool.ac.uk This iron-catalyzed system is notable for its broad substrate scope and tolerance of various functional groups, including those present in heterocyclic compounds. liv.ac.ukliverpool.ac.uk Mechanistic studies have suggested that the reaction proceeds via an olefin intermediate, and the turnover rate can be limited by the hydrogenation of this intermediate. nih.govliv.ac.uk
Table 3: Iron-Catalyzed α-Alkylation of this compound with an Alcohol
| Alcohol | Catalyst System | Product | Yield | Reference |
| 4-Methylbenzyl alcohol | Fe-PNP pincer complex / Base | 2-(4-methylbenzyl)-2-(phenylsulfonyl)acetonitrile | Good to excellent | liv.ac.ukliverpool.ac.uk |
| Primary Alcohols | Iron(0) catalyst / Base | α-alkylated this compound derivatives | - | nih.gov |
Cyclization and Annulation Reactions
This compound is a versatile C-H acid that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its activated methylene group, flanked by both a phenylsulfonyl and a cyano group, readily participates in various cyclization and annulation reactions, leading to the formation of diverse and medicinally relevant scaffolds.
This compound has been extensively utilized in the synthesis of polysubstituted pyridines, chromenes, and thiophenes.
Pyridine (B92270) Derivatives: The reaction of this compound with α,β-unsaturated nitriles in refluxing ethanol, catalyzed by triethylamine (TEA), affords 2-amino-3-phenylsulfonyl-4-aryl-5-carbonitrile pyridines. acs.org This reaction proceeds through a Michael addition of the carbanion of this compound to the α,β-unsaturated nitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridine ring.
Chromene Derivatives: 2-Imino-3-phenylsulfonyl-2H-benzo[f]chromene can be synthesized in high yield by reacting this compound with 2-hydroxy-1-naphthaldehyde (B42665) in refluxing ethanol with a catalytic amount of TEA. acs.org This iminochromene can be further hydrolyzed using concentrated hydrochloric acid in ethanol to produce 3-Phenylsulfonyl-2H-benzo[f]-2-chromenone. acs.org Similarly, reaction with salicylaldehyde yields 2-imino-3-phenylsulfonylcoumarin, which can also be hydrolyzed to the corresponding 3-phenylsulfonyl-2-coumarinone. google.com The phenylsulfonyl group at the C-3 position is a good leaving group, making these chromene derivatives useful intermediates for further functionalization. mdpi.com
Thiophene (B33073) Derivatives: The synthesis of thiophene derivatives can be achieved through a multi-step process starting from this compound. It first reacts with phenyl isothiocyanate in the presence of sodium ethoxide in DMF to form an intermediate. acs.org This intermediate, upon reaction with phenacyl bromide in boiling ethanol with TEA as a catalyst, undergoes in-situ cyclization to yield a highly substituted phenylsulfonyl thiophene derivative. acs.org
Table 1: Synthesis of Pyridine, Chromene, and Thiophene Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Product | Ref |
| This compound | α,β-Unsaturated nitriles | Triethylamine (TEA) | Ethanol | 2-Amino-3-phenylsulfonyl-4-aryl-5-carbonitrile pyridines | acs.org |
| This compound | 2-Hydroxy-1-naphthaldehyde | Triethylamine (TEA) | Ethanol | 2-Imino-3-phenylsulfonyl-2H-benzo[f]chromene | acs.org |
| 2-Imino-3-phenylsulfonyl-2H-benzo[f]chromene | Conc. Hydrochloric Acid | - | Ethanol | 3-Phenylsulfonyl-2H-benzo[f]-2-chromenone | acs.org |
| This compound | Phenyl isothiocyanate / Phenacyl bromide | Sodium ethoxide / TEA | DMF / Ethanol | 2-(N-Phenyl-S-phenacyl)thioacetamido-2-phenylsulfonylacetonitrile | acs.org |
This compound is a key reactant in one-pot, three-component condensation reactions for the synthesis of naphthopyran derivatives, specifically 4-(aryl)-3-(phenylsulfonyl)-4H-benzo[h]chromen-2-amines. nih.govorganic-chemistry.org These reactions typically involve an aromatic aldehyde, this compound, and α-naphthol. The reaction proceeds via a domino Knoevenagel condensation/Michael addition, followed by a cyclization cascade. nih.govorganic-chemistry.org Various catalysts can be employed to facilitate this transformation, including nano-ZnO under solvent-free conditions, potassium phosphate (B84403) tribasic trihydrate, and potassium phthalimide. nih.govresearchgate.netrsc.org The use of glycerol as a green, non-toxic, and commercially available solvent has also been reported to give high yields. organic-chemistry.org The reaction mechanism involves the initial Knoevenagel condensation between the aromatic aldehyde and this compound, followed by a Michael addition of α-naphthol to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the final naphthopyran product.
Table 2: Synthesis of Naphthopyran Derivatives
| Aldehyde | Catalyst | Solvent/Condition | Product | Yield | Ref |
| Aromatic Aldehydes | Nano-ZnO | Solvent-free, 80 °C | 2-Amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromen derivatives | 89-96% | nih.gov |
| Aromatic Aldehydes | Potassium Phosphate Tribasic Trihydrate | Solvent-free, 100 °C | 2-Amino-3-phenylsulfonyl-4H-chromenes | Good to Excellent | researchgate.net |
| Aromatic Aldehydes | Potassium Phthalimide | Solvent-free | 2-Amino-3-phenylsulfonyl-4H-chromenes | Good to Excellent | rsc.org |
| Aromatic Aldehydes | - | Glycerol | 4-(Aryl)-3-(phenylsulfonyl)-4H-benzo[h]chromen-2-amine derivatives | High | organic-chemistry.org |
Novel 2-amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one derivatives can be synthesized through a one-pot, three-component condensation of aromatic aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and this compound. nih.govresearchgate.netpurkh.com This reaction can be efficiently catalyzed by nano kaolin/TiCl4, which acts as a recyclable acid catalyst. nih.govresearchgate.net The reaction mechanism is proposed to start with a Knoevenagel condensation of the aromatic aldehyde with this compound, catalyzed by the nano kaolin/TiCl4, to form an olefin intermediate. This is followed by a Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one to the activated double bond and subsequent intramolecular cyclization to yield the final pyrano[4,3-b]pyran-5(4H)-one derivative. researchgate.net This method is noted for its excellent yields, mild reaction conditions, and eco-friendly nature. nih.gov
Table 3: Synthesis of Pyrano[4,3-b]pyran-5(4H)-one Derivatives
| Aldehyde | Catalyst | Solvent | Product | Ref |
| Aromatic Aldehydes | Nano kaolin/TiCl4 | - | 2-Amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one derivatives | nih.govresearchgate.net |
Structurally diverse 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives are accessible through a three-component, one-pot reaction involving this compound, an aromatic aldehyde, and a 6-aminouracil derivative. sciencehub.egnih.gov This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization cascade. sciencehub.eg The reaction can be carried out in refluxing ethanol with triethylamine as a catalyst, or in glycerol, which serves as a green and non-toxic solvent. sciencehub.egnih.gov The proposed mechanism suggests that the Knoevenagel condensation product of this compound and the aromatic aldehyde is formed first. This intermediate then undergoes a Michael addition with the 6-aminouracil, followed by an intramolecular cyclization and a subsequent 1,3-proton shift to yield the final product. sciencehub.eg This method offers good to excellent yields and tolerates a variety of substituents on the aromatic aldehyde and the 6-aminouracil. sciencehub.eg
Table 4: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Aldehyde | 6-Aminouracil Derivative | Catalyst/Solvent | Product | Yield | Ref |
| Aromatic Aldehydes | 6-Aminouracil | Triethylamine/Ethanol | 6,8a-Dihydropyrido[2,3-d]pyrimidine derivatives | Good to Excellent | sciencehub.eg |
| Aromatic Aldehydes | 6-Aminouracil | Glycerol | 6,8a-Dihydropyrido[2,3-d]pyrimidine derivatives | 88-95% | nih.govresearchgate.net |
A green chemistry approach has been developed for the synthesis of 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles. This protocol involves the reaction of this compound with α-chlorooximes. Further reaction of the resulting 5-aminoisoxazoles with 4-nitrobenzoyl chloride can yield 5-amidoisoxazoles.
A one-pot approach has been developed for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones starting from commercial aldehydes, this compound, cumyl hydroperoxide, and either 1,2-ethylenediamines or 1,2-ethanolamines. thieme-connect.denanobioletters.com This sequence involves a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). thieme-connect.denanobioletters.com A quinine-derived urea (B33335) catalyst is used to control the stereoselectivity of the epoxidation and DROC steps, leading to products with high enantiomeric excess (up to 99% ee) and yields ranging from 38% to 90%. thieme-connect.denanobioletters.com The reaction starts with the Knoevenagel condensation between the aldehyde and this compound. The resulting intermediate undergoes an in-situ asymmetric epoxidation, followed by the addition of the diamine or amino alcohol which triggers the domino ring-opening cyclization to form the desired six-membered heterocycle.
Table 5: Synthesis of Piperazin-2-ones and Morpholin-2-ones
| Aldehyde | Nucleophile | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Ref |
| Commercial Aldehydes | 1,2-Ethylenediamines | Quinine-derived urea | 3-Aryl/alkyl piperazin-2-ones | 38-90% | up to 99% | thieme-connect.de |
| Commercial Aldehydes | 1,2-Ethanolamines | Quinine-derived urea | 3-Aryl/alkyl morpholin-2-ones | 38-90% | up to 99% | nanobioletters.com |
Reactions with Dithiazolium Chlorides and Related Heterocycles
This compound serves as a key reactant in the synthesis of complex sulfur-nitrogen heterocyclic systems. Its reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, has been investigated, leading to the formation of multiple products through intricate reaction pathways. mdpi.comresearchgate.net
When one equivalent of this compound reacts with Appel's salt in the presence of two equivalents of pyridine, two primary products are isolated: (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile and S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate. mdpi.comgrafiati.comresearchgate.net The reaction is typically conducted in dichloromethane (B109758) at room temperature. mdpi.com
The formation of the dithiazole ylidene product is anticipated, but the generation of the isothiazole (B42339) derivative, a structural isomer, is mechanistically noteworthy. mdpi.com The proposed mechanism for the formation of the isothiazole involves a thiophilic attack by a chloride ion at the S-1 position of the initially formed dithiazole ylidene. This attack initiates a ring-opening of the dithiazole, leading to a disulfide intermediate which then undergoes rearrangement and cyclization to form the more stable isothiazole ring system. mdpi.com The conversion of such dithiazolylidenes to isothiazoles can be facilitated by the presence of catalytic amounts of chloride. mdpi.com
| Reactant 1 | Reactant 2 | Reagents | Product 1 | Yield | Product 2 | Yield |
|---|---|---|---|---|---|---|
| This compound | 4,5-Dichloro-1,2,3-dithiazolium Chloride | Pyridine, Dichloromethane | (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile | 23% | S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate | 19% |
Metalation and Isomerization Studies
The cyanocarbanion derived from this compound is an ambidentate ligand, capable of coordinating to transition metals through either the carbon or the nitrogen atom. This property leads to the formation of linkage isomers, which have been a subject of detailed synthetic and mechanistic investigation. nih.govsrce.hr
The synthesis, structure, and dynamic behavior of bistable C- and N-bound isomers of transition-metal cyanocarbanions have been explored, particularly with ruthenium complexes. nih.gov By treating ruthenium precursors like [RuCl(Cp)(PR₃)₂] with the sodium salt of this compound, a series of C-bound and N-bound isomers can be prepared. nih.govresearchgate.net
The two types of isomers are:
C-bound complexes : [Ru{CH(CN)SO₂Ph}(Cp)L₁L₂]. X-ray diffraction studies reveal that the cyanocarbanion ligand in these complexes has an α-metalated structure, where the ruthenium atom is directly bonded to the carbon atom of the cyanomethyl group. nih.govresearchgate.net
N-bound complexes : [Ru⁺(Cp)(NCCH⁻SO₂Ph)L₁L₂]. In this isomeric form, the ligand coordinates to the ruthenium center through the nitrogen atom of the nitrile group. This results in a zwitterionic structure with an "end-on" coordination geometry. nih.govresearchgate.net
The relative thermal stability of these isomers is highly dependent on the steric and electronic properties of the ancillary ligands (L₁ and L₂) on the ruthenium center. nih.gov Heating these complexes in aprotic solvents can induce irreversible linkage isomerization between the C- and N-bound forms. nih.govresearchgate.net
| Isomer Type | General Formula | Coordination Atom | Structural Description |
|---|---|---|---|
| C-bound | [Ru{CH(CN)SO₂Ph}(Cp)L₁L₂] | Carbon | α-metalated |
| N-bound | [Ru⁺(Cp)(NCCH⁻SO₂Ph)L₁L₂] | Nitrogen | Zwitterionic, end-on |
The interconversion between C- and N-bound isomers of this compound metal complexes has been mechanistically scrutinized. nih.gov
The N-to-C isomerization has been found to proceed irreversibly and unimolecularly. nih.govresearchgate.net Kinetic studies and Density Functional Theory (DFT) calculations suggest that this process does not involve the formation of coordinatively unsaturated intermediates. Instead, a "metal-sliding" mechanism is proposed, where the metal center effectively slides across the π-conjugated surface of the cyanocarbanion ligand. nih.gov
The C-to-N isomerization follows a more complex pathway. It involves an intramolecular process that is accompanied by a temperature-dependent contribution from an intermolecular route. This intermolecular pathway proceeds through the formation and subsequent cleavage of µ₂-C,N coordination dimers, with the formula [{Ru{CH(CN)SO₂Ph}(Cp)(PPh₃)}₂]. nih.gov
| Isomerization Direction | Key Mechanistic Features |
|---|---|
| N-bound to C-bound | - Irreversible
|
| C-bound to N-bound | - Intramolecular process
|
Acid-Nitrile Exchange Reactions
This compound can participate in acid-nitrile exchange reactions, also known as transnitrilation. thieme-connect.comresearchgate.net This transformation allows for the synthesis of other nitriles from carboxylic acids, using this compound as the nitrile source. thieme-connect.comrsc.org
Applications of Phenylsulfonyl Acetonitrile As a Building Block in Complex Molecule Synthesis
Utility in Pharmaceutical Intermediate Synthesis
The structural motif of (Phenylsulfonyl)acetonitrile is a key component in the synthesis of various pharmaceutical agents. Its ability to participate in diverse reaction cascades allows for the efficient assembly of complex precursors for active pharmaceutical ingredients (APIs). The sulfone group, in particular, can serve as a crucial activating group and can be removed or transformed in later synthetic stages.
A significant application of this compound in pharmaceutical synthesis is in the creation of key intermediates for Aprepitant, a potent antiemetic drug used to prevent nausea and vomiting associated with cancer chemotherapy. nih.govresearchgate.net Research has demonstrated a highly efficient, one-pot reaction sequence that utilizes this compound to construct the core morpholin-2-one (B1368128) structure of an Aprepitant intermediate. nih.govacs.org
This sequence involves a Knoevenagel condensation between an aldehyde and this compound, followed by an asymmetric epoxidation and a domino ring-opening cyclization (DROC). nih.govacs.org This multi-step process, with key steps catalyzed by a quinine-derived urea (B33335), can produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones with high yields and excellent enantioselectivity. nih.govresearchgate.net
A specific example is the reaction of 4-fluorobenzaldehyde, this compound, and 2-(benzylamino)ethan-1-ol, which, through this cascade, yields (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a direct precursor to the Aprepitant core. buchler-gmbh.com This method provides a rapid and enantioselective route to this crucial pharmaceutical intermediate in both of its absolute configurations. nih.govresearchgate.net
Table 1: One-Pot Synthesis of Aprepitant Intermediate Precursors
| Reactants | Catalyst/Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|
Role in Agrochemical Synthesis
This compound also serves as a valuable precursor in the synthesis of compounds for the agrochemical industry. cymitquimica.com Its derivatives are utilized in the creation of biodegradable agrochemicals. unishivaji.ac.in For instance, it is a key starting material for the synthesis of 2-amino-4H-chromenes, a class of compounds that includes biodegradable agrochemicals. unishivaji.ac.in Furthermore, heterocyclic structures like 1,2,4-triazolo[1,5-a]pyrimidines, which are significant in agrochemicals, can be synthesized from precursors derived from this compound. researchgate.net
Construction of Nitrogen- and Sulfur-Containing Heterocycles
One of the most extensive applications of this compound is in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The dual functionality of the molecule allows it to participate in various cyclization and multicomponent reactions to form these important structural motifs.
Nitrogen-Containing Heterocycles: this compound is a precursor for numerous nitrogenous heterocycles, including:
Pyridines: It is a well-established starting material for various substituted pyridine (B92270) derivatives. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Piperidines: 4-substituted piperidines have been successfully synthesized through the reaction of this compound with nitrogen mustard carbonates. frontiersin.org
Benzo[a]quinolizines: It reacts with 1-methylisoquinoline (B155361) or isoquinolin-1-yl-acetonitrile in the presence of piperidine (B6355638) to yield polyfunctional benzo[a]quinolizines. nih.gov
Pyrazolo[1,5-a]pyrimidines and Triazolo[4,3-a]pyrimidines: Reaction of its derivative, 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile, with 5-aminopyrazoles or 5-amino-1,2,4-triazole leads to the formation of these fused heterocyclic systems. researchgate.net
Pyrimido[1,2-a]benzimidazoles: These can be synthesized using this compound-derived enamines and 2-aminobenzimidazole (B67599) or 2-(1H-benzimidazol-2-yl)acetonitrile. researchgate.net
1,2,3-Triazoles: The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole is achieved through the reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride. mdpi.com
Pyrano[2,3-b]carbazol-2-amines: A one-pot, three-component reaction between aromatic aldehydes, this compound, and 4-hydroxy carbazole (B46965) yields these complex heterocycles. jocpr.com
Sulfur-Containing Heterocycles: The presence of the phenylsulfonyl group makes this compound an ideal substrate for building sulfur-containing rings:
Thiophene (B33073) derivatives: It is commonly used for the synthesis of various thiophenes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Isothiazoles and Dithiazoles: The reaction of this compound with 4,5-dichloro-1,2,3-dithiazolium chloride produces S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile. mdpi.comresearchgate.net
Indolothiopyrans: These biologically relevant molecules can be synthesized using methodologies that involve sulfone chemistry derived from related precursors. ki.se
3,4-Dihydropyrimidine-2(1H)-thiones: These are produced via the cyclization of thiourea (B124793) derivatives, which are synthesized from the sodium enolate of β-ketosulfones like phenyl sulfonylacetophenone, a compound accessible from this compound. sciencehub.eg
Table 2: Examples of Heterocycles Synthesized from this compound
| Heterocycle Class | Synthetic Strategy | Reference |
|---|---|---|
| Benzo[a]quinolizines | Michael addition followed by cyclization with isoquinoline (B145761) derivatives. | nih.gov |
| Pyrano[2,3-b]carbazol-2-amines | One-pot, three-component domino Knoevenagel/Michael addition/cyclization. | jocpr.com |
| Isothiazoles/Dithiazoles | Reaction with 4,5-dichloro-1,2,3-dithiazolium chloride. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Reaction of an enaminonitrile derivative with 5-aminopyrazoles. | researchgate.net |
Enabling Synthesis of Polyfunctionalized Organic Compounds
The term "polyfunctionalized" aptly describes the complex molecules that can be accessed using this compound as a starting material. Its activated methylene (B1212753) group is a powerful nucleophile in Michael additions and Knoevenagel condensations, while the sulfonyl group can act as a leaving group or be retained as a key structural feature.
This reactivity enables domino and cascade reactions, where multiple bonds are formed in a single operation, leading to structurally diverse and highly functionalized products. For example, its reaction with arylidenesulfonylacetonitriles and isoquinoline derivatives directly yields polyfunctional benzo[a]quinolizine systems. nih.gov Similarly, reactions with aldehydes and α-haloketones can produce polyfunctionalized compounds. The synthesis of various chromenes, pyridines, and thiophenes often results in products bearing multiple functional groups, highlighting the utility of this compound in creating molecular complexity from simple precursors. sigmaaldrich.com
Catalytic Transformations Involving Phenylsulfonyl Acetonitrile
Asymmetric Catalysis with (Phenylsulfonyl)acetonitrile Substrates
The development of asymmetric catalytic methodologies is crucial for the synthesis of enantiomerically pure compounds, particularly for applications in medicinal chemistry and materials science. This compound has proven to be a valuable building block in this context, participating in several enantioselective transformations.
Enantioselective Mannich-Type Reactions
The organocatalytic, enantioselective Mannich-type reaction of this compound with N-Boc-protected α-amido sulfones or imines provides access to enantioenriched α-unsubstituted β-amino nitriles. Current time information in Bangalore, IN.tandfonline.com This reaction, often catalyzed by cinchona alkaloid derivatives, allows for the construction of a chiral C-N bond with high enantioselectivity. bcrec.id The resulting β-amino nitrile products are valuable intermediates in organic synthesis. The ease of removal of the phenylsulfonyl group further enhances the synthetic utility of this method, offering a formal route to the addition of an acetonitrile (B52724) anion. nih.gov
Research has demonstrated that various catalysts can be employed for this transformation, each with its own scope and limitations. For instance, bases derived from cinchona alkaloids have been shown to catalyze the reaction, affording the desired amine derivatives in good yields (72–92%) and with moderate to good enantioselectivities (40–83%). nih.gov The choice of catalyst and reaction conditions is critical for achieving high levels of stereocontrol.
Table 1: Catalysts and Conditions for Enantioselective Mannich-Type Reactions of this compound
| Catalyst | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Cinchona Alkaloid Derivatives | This compound, N-Boc-imines | β-Amino Nitriles | 72-92% | 40-83% | nih.gov |
| (9S)-9-hydroxy-6′-methoxy-1-[(2-nitrophenyl)methyl]-cinchonanium chloride | This compound, substituted tert-butyl (tosylmethyl)carbamate | substituted tert-butyl (2-cyanoethyl)carbamate | Good | Not specified | bcrec.id |
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization Sequences
A powerful one-pot strategy involving this compound has been developed for the asymmetric synthesis of piperazin-2-ones and morpholin-2-ones. researchgate.netresearchgate.netresearchgate.net This sequence commences with a Knoevenagel condensation between an aldehyde and this compound, followed by an asymmetric epoxidation of the resulting α,β-unsaturated nitrile, and culminates in a domino ring-opening cyclization (DROC) with a suitable diamine or amino alcohol. researchgate.netresearchgate.netresearchgate.net
Notably, two of the three steps in this cascade are stereoselectively catalyzed by a quinine-derived urea (B33335) organocatalyst. researchgate.netresearchgate.net This methodology provides access to the target heterocycles in good to high yields (38-90%) and with excellent enantioselectivities (up to 99% ee). researchgate.netresearchgate.net The versatility of this approach has been demonstrated by its application in the synthesis of a key intermediate for the antiemetic drug Aprepitant. researchgate.netresearchgate.net The success of this one-pot reaction highlights the utility of this compound in constructing complex molecular architectures with high levels of stereocontrol in a highly efficient manner. researchgate.netd-nb.info
Table 2: One-Pot Synthesis of Piperazin-2-ones and Morpholin-2-ones
| Starting Materials | Catalyst | Product | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Aldehydes, this compound, Cumyl hydroperoxide, 1,2-ethylenediamines/1,2-ethanolamines | Quinine-derived urea | 3-Aryl/alkyl piperazin-2-ones and morpholin-2-ones | 38-90% | up to 99% | researchgate.netresearchgate.net |
Role in Lewis Acid Catalysis
This compound is a competent reactant in various Lewis acid-catalyzed transformations. Lewis acids can activate either this compound or the reacting partner, facilitating bond formation. thieme-connect.deuclouvain.be An important application is in acid-nitrile exchange reactions, where Lewis acids catalyze the reaction between a carboxylic acid and this compound, leading to the formation of a new nitrile and involving a decarboxylation step. acgpubs.org
Furthermore, Lewis acids are employed to catalyze the Knoevenagel condensation of this compound with aldehydes. d-nb.info This reaction is often the initial step in multi-component reactions for the synthesis of heterocyclic compounds. For example, Lewis acids such as BF3·OEt2 have been shown to be effective catalysts for the Knoevenagel condensation in the synthesis of small molecule acceptors for organic solar cells. d-nb.info In the synthesis of chromene derivatives, the Lewis acid-catalyzed Knoevenagel condensation is followed by a Michael addition, demonstrating the dual role of the catalyst in activating different steps of the reaction sequence. nih.gov
Heterogeneous Catalysis Utilizing Derivatives
The use of heterogeneous catalysts in conjunction with this compound offers significant advantages, including simplified product purification, catalyst recyclability, and often milder reaction conditions, aligning with the principles of green chemistry. jocpr.com Derivatives of this compound are key substrates in these environmentally benign synthetic protocols.
A prominent application is the multi-component synthesis of chromene and pyran derivatives. researchgate.netresearchgate.netnii.ac.jp For instance, a one-pot, three-component condensation of aromatic aldehydes, a phenol (B47542) or pyranone, and this compound can be efficiently catalyzed by various heterogeneous catalysts. These reactions typically proceed through a domino Knoevenagel condensation/Michael addition/cyclization cascade. researchgate.net
Examples of heterogeneous catalysts employed in these transformations include:
Nano kaolin/TiCl4 : This solid acid catalyst has been successfully used for the synthesis of 2-amino-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one derivatives. researchgate.net
Nano-cellulose-OSO3H : This biodegradable and reusable catalyst, derived from sources like almond shells, has been shown to be effective in the synthesis of 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromene derivatives under solvent-free conditions. researchgate.net
Potassium phthalimide : This simple and recyclable organocatalyst promotes the synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes under solvent-free conditions. tandfonline.com
These examples underscore the potential of using heterogeneous catalysts in reactions involving this compound to develop sustainable synthetic methodologies.
Table 3: Heterogeneous Catalysts for Reactions of this compound
| Catalyst | Reaction Type | Products | Key Advantages | Reference |
|---|---|---|---|---|
| Nano kaolin/TiCl4 | Three-component condensation | Pyrano[4,3-b]pyran derivatives | Efficient, recyclable | researchgate.net |
| Nano-cellulose-OSO3H | Three-component condensation | Benzo[h]chromene derivatives | Eco-friendly, reusable, solvent-free | researchgate.net |
| Potassium phthalimide | Three-component condensation | 4H-Chromene derivatives | Recyclable, solvent-free, operational simplicity | tandfonline.com |
Iron-Catalyzed Hydrogen Borrowing Reactions
Iron-catalyzed hydrogen borrowing (or hydrogen autotransfer) reactions represent a sustainable and atom-economical approach to C-C bond formation. researchgate.netacademie-sciences.frsigmaaldrich.com In this methodology, an alcohol is temporarily oxidized by an iron catalyst to an aldehyde or ketone, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the iron hydride species generated in the initial oxidation step, regenerating the catalyst and producing water as the only byproduct. researchgate.net
This compound has been demonstrated to be a viable substrate in the iron-catalyzed α-alkylation of nitriles with primary alcohols. This reaction, catalyzed by iron pincer complexes, allows for the formation of a variety of alkylated nitriles in good to excellent yields. The acidic nature of the proton alpha to both the sulfonyl and cyano groups in this compound facilitates its participation as a nucleophile in this transformation. The resulting alkylated products can be further functionalized, highlighting the synthetic utility of this iron-catalyzed protocol.
Advanced Characterization and Mechanistic Elucidation Studies
Spectroscopic Analysis in Mechanistic Investigations
Spectroscopic techniques are fundamental in tracking the transformation of (Phenylsulfonyl)acetonitrile and identifying the various species formed during a chemical reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and Attached Proton Test (APT), is a powerful tool for determining the detailed structure of molecules in solution.
In the study of reaction products derived from this compound, such as chromene derivatives, ¹H NMR spectroscopy is crucial for identifying the number and connectivity of protons. For instance, in the ¹H NMR spectrum of (Phenylsulfonyl)[2-(2-thienyl)-4H-chromen-4-yl]acetonitrile, specific signals can be assigned to the different protons in the molecule, such as a doublet at 4.12 ppm corresponding to one proton and a multiplet between 4.80-4.83 ppm for another. thieme-connect.com The coupling constants (J values) provide further information about the spatial relationship between neighboring protons. thieme-connect.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the analysis of a reaction product, (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile, ¹³C NMR revealed the presence of three CH resonances and five quaternary carbon resonances, which was instrumental in confirming its structure. mdpi.com The APT experiment is particularly useful as it distinguishes between different types of carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons), with signals for quaternary and methylene (B1212753) carbons appearing with opposite phase to those of methine and methyl carbons. nanalysis.comceitec.cz This technique simplifies the assignment of carbon signals in complex molecules. ceitec.czscielo.org.bo For example, in the ¹³C NMR APT spectrum of a synthesized chromene derivative, the different carbon signals could be clearly distinguished and assigned. thieme-connect.com
| Technique | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 4.12 | d, J = 2.4 Hz | 1H |
| 4.80–4.83 | m | 1H | |
| 5.55 | d, J = 5.1 Hz | 1H | |
| 7.02–8.08 | m | Aromatic & Thienyl Protons | |
| ¹³C NMR | 34.7 | CH | |
| 66.0 | CH | ||
| 92.2 | C | ||
| 112.3-152.0 | Aromatic, Thienyl & C=C Carbons |
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of reactions involving this compound, FTIR is invaluable for confirming the presence of key functional groups in the products.
For example, in the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with this compound, FTIR analysis of the product S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate showed a characteristic cyano (C≡N) stretching vibration at 2236 cm⁻¹. mdpi.comresearchgate.net Additionally, the presence of the sulfone group (SO₂) was confirmed by strong absorption bands at 1335 and 1148 cm⁻¹. mdpi.com Similarly, for the other product, (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile, the cyano group stretch was observed at 2197 cm⁻¹ and the sulfone stretches at 1315 and 1144 cm⁻¹. mdpi.com These characteristic vibrational frequencies provide clear evidence for the successful incorporation of these functional groups into the final product structures.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) - Product 1 | Wavenumber (cm⁻¹) - Product 2 |
|---|---|---|---|
| Cyano (C≡N) | Stretching | 2236 | 2197 |
| Sulfone (S=O) | Stretching | 1335 | 1315 |
| 1148 | 1144 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are particularly useful for the analysis of organic molecules. mdpi.com
In the characterization of the reaction products of this compound, mass spectrometry provides crucial confirmation of the proposed structures. For instance, in the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with this compound, the mass spectrum of the product S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate revealed a molecular ion peak [M + Na⁺] at m/z 339. mdpi.com The isotopic pattern, specifically a [M + Na⁺ + 2] peak at m/z 341 with approximately 45% intensity, confirmed the presence of a single chlorine atom in the molecule. mdpi.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of a compound, as demonstrated in the analysis of various chromene derivatives synthesized from this compound. thieme-connect.com
X-ray Crystallography for Solid-State Structure Determination
In the study of this compound derivatives, single-crystal X-ray diffraction has been instrumental in confirming molecular structures. For example, the geometry of S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate, a product from the reaction of Appel's salt with this compound, was definitively established through X-ray crystallographic analysis. mdpi.comresearchgate.net The resulting crystal structure provided a detailed view of the molecule's conformation and the spatial arrangement of its atoms. researchgate.net Similarly, the erythro configuration of a synthesized chromene derivative, (Phenylsulfonyl)[2-(2-thienyl)-4H-chromen-4-yl]acetonitrile, was confirmed by X-ray crystallography. thieme-connect.com
| Parameter | Value |
|---|---|
| Compound | S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(4) |
| b (Å) | 8.9876(3) |
| c (Å) | 14.5678(5) |
| β (°) | 105.123(2) |
Electrochemical Studies of Reaction Pathways
Electrochemical methods are employed to investigate the redox properties of molecules and to study reaction mechanisms that involve electron transfer steps.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques for studying reaction mechanisms. pineresearch.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about redox processes. DPV is a more sensitive technique that can be used to resolve overlapping electrochemical signals. pineresearch.com
While specific electrochemical studies focusing solely on this compound are not extensively detailed in the provided context, related studies on similar compounds illustrate the utility of these techniques. For example, the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of benzenesulfinic acid (a related sulfonyl compound) was investigated using CV and DPV. rsc.orgrsc.orgnih.gov These studies established that the reaction proceeds through a one-electron oxidation followed by a disproportionation reaction to form an unstable intermediate. rsc.orgnih.govresearchgate.net The cyclic voltammogram showed an irreversible anodic peak, indicating the instability of the oxidized species. nih.gov Such electrochemical investigations can provide valuable insights into the electron transfer steps and the reactivity of intermediates in reactions involving sulfonyl-containing compounds.
Computational Chemistry and Theoretical Investigations of Phenylsulfonyl Acetonitrile
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Isomerization
Density Functional Theory (DFT) has proven to be a valuable method for elucidating the complex reaction mechanisms and isomerization processes involving (Phenylsulfonyl)acetonitrile. These computational studies offer insights into the energetic landscapes of reactions, helping to identify transition states and intermediates that are often difficult to detect experimentally.
A notable application of DFT is in the study of linkage isomerization in metal complexes of the this compound anion. Research on cyclopentadienyl (B1206354) ruthenium phosphane complexes has shown the existence of bistable C-bound and N-bound isomers. nih.gov DFT calculations were employed to understand the mechanism of the irreversible N-to-C isomerization. The results suggested a "metal-sliding" process that occurs over the π-conjugated surface of the cyanocarbanion moiety, proceeding in a unimolecular fashion without the formation of coordinatively unsaturated intermediates. nih.gov
Similarly, DFT studies have been used to investigate isomerization in related systems. For instance, in sulfonyl-substituted cycloheptadienes, DFT calculations have suggested a semanticscholar.orgresearchgate.net-sigmatropic shift as a plausible pathway for isomerization at elevated temperatures. While not directly on this compound, these studies highlight the capability of DFT to model complex molecular rearrangements. The choice of functional and basis set, such as B3LYP/6-311+G(d,p)//B3LYP/6-31G(d), is crucial for obtaining results that correlate well with experimental observations, particularly for calculating properties like basicity in solvents such as acetonitrile (B52724). psu.edu
The general approach in these studies involves optimizing the geometries of reactants, products, and transition states. The calculation of vibrational frequencies is then performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states). By mapping the potential energy surface, a detailed, step-by-step mechanism can be proposed, providing a theoretical foundation for the observed chemical transformations.
Prediction of Reactivity and Stability through Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for predicting the reactivity and stability of this compound and its derivatives. These methods provide quantitative data on various molecular properties that govern chemical behavior.
Natural Bond Orbital (NBO) analysis is a key technique used to calculate the partial charges on atoms within a molecule. rsc.org This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, in related aromatic sulfonyl compounds, NBO analysis has been used to determine the natural charges on carbon atoms, confirming which sites are more suitable for chemical reactions. rsc.org The distribution of electron density, revealed by natural charge calculations, is fundamental to understanding the molecule's electronic structure and reactivity patterns. nih.gov
The Lowest Unoccupied Molecular Orbital (LUMO) energy is another critical descriptor of reactivity. A lower LUMO energy indicates a greater ability of a molecule to accept electrons, making it a better electrophile. ijarset.com In studies involving the electrochemical synthesis of related sulfonyl compounds, LUMO orbital energies were calculated to predict the more stable product among possible isomers. researchgate.netrsc.org For example, in a study of possible products from a reaction involving a benzenesulfinic acid derivative, the calculated LUMO orbital energies for two potential isomers were -1.99 eV and -1.91 eV, with the lower energy value correctly indicating the more stable and likely product. rsc.org Such calculations, often performed at the B3LYP/6-311G level of theory, are instrumental in forecasting reaction outcomes. researchgate.netrsc.org this compound itself has been incorporated as an electron acceptor in the design of D-π-A type dyes, a role directly related to its LUMO characteristics. researchgate.net
Table 1: Calculated LUMO Orbital Energies for Isomeric Products in a Related Sulfonyl System rsc.org
| Isomer | LUMO Energy (eV) | Predicted Stability |
| Product 2b | -1.99 | More Stable |
| Product 3b | -1.91 | Less Stable |
This table is based on data for 4-chloro-2-(phenylsulfonyl)aniline (2b) and a potential isomer (3b), illustrating the methodology applied in predicting product stability.
The thermodynamic stability of reactants, intermediates, and products determines the favorability and direction of a chemical reaction. Quantum chemical methods allow for the calculation of thermodynamic properties like enthalpy, entropy, and Gibbs free energy for each species along a reaction pathway.
By comparing the Gibbs free energies of possible intermediates and final products, chemists can predict which species are more likely to form under thermodynamic control. researchgate.net This analysis is crucial for understanding reaction mechanisms and for optimizing reaction conditions to favor the desired product. For example, quantum chemical computations have been used to predict that the E-configuration of vinyl sulfones, which can be synthesized from this compound, is more stable than the Z-configuration. rsc.org This stability was partly attributed to the formation of an intramolecular hydrogen bond, a feature that can be identified and quantified through computational modeling. rsc.org
In the context of isomerization, DFT calculations can reveal the relative thermal stabilities of different isomers. For the ruthenium complexes of this compound, heating was observed to cause irreversible linkage isomerization, and the relative stabilities of the C- and N-bound isomers were found to be highly dependent on the steric and electronic nature of the ancillary ligands. nih.gov Theoretical thermodynamic analysis underpins these observations by quantifying the energy differences between the isomers and the energy barriers for their interconversion.
Emerging Research Areas and Niche Applications
Investigation as a High-Voltage Electrolyte Additive in Lithium-Ion Batteries
A significant area of emerging research for (Phenylsulfonyl)acetonitrile (PSPAN) is its application as a high-voltage electrolyte additive in lithium-ion batteries (LIBs). acs.orgcip.com.cn The push for higher energy density in LIBs necessitates operating at higher voltages; however, this often leads to detrimental side reactions at the cathode-electrolyte interface, causing capacity fade and structural degradation of cathode materials. cip.com.cnresearchgate.net PSPAN and its derivatives are being investigated to address these challenges by forming a stable protective layer on the cathode surface. acs.orgresearchgate.net
Research indicates that PSPAN can be preferentially oxidized over standard electrolyte solvents, creating a solid electrolyte interface (SEI) film on the cathode. acs.orgacs.org This SEI film, containing sulfide (B99878) species, helps to suppress the decomposition of the electrolyte and prevent the dissolution of transition metal ions from the cathode at high voltages. acs.orgacs.org The introduction of a benzene (B151609) ring in the PSPAN structure is thought to improve the chemical stability of this protective film. acs.org
Detailed studies have demonstrated substantial performance improvements in lithium-ion cells containing PSPAN. In one study using a LiCoO₂ cathode, the addition of 1.0 wt% PSPAN to the electrolyte resulted in a significant increase in capacity retention after 100 cycles, from 66.34% in the baseline electrolyte to 91.84%. acs.orgacs.org The rate performance of these cells also showed marked improvement. acs.orgacs.org Scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) analyses confirmed that PSPAN facilitates the formation of a sulfide-containing SEI film on the electrode. acs.orgacs.org This film, composed of smaller-sized particles of Li₂S, Li₂O, and LiF, creates more channels for lithium-ion diffusion, leading to enhanced cell performance. acs.org
Derivatives of PSPAN have also shown promise. For instance, 4-fluorophenylsulfonylacetonitrile (FPSAN) has been proposed as an additive for high-nickel LIBs (e.g., LiNi₀.₈₃Co₀.₁₁Mn₀.₀₆O₂). researchgate.net The easily decomposed FPSAN forms a protective film on the cathode surface, which improves cycling stability and rate performance while helping to maintain the cathode's structural integrity. researchgate.net Similarly, 3-(phenylsulfonyl)propionitrile (PSPN), a related nitrile compound, has been investigated as a bifunctional additive that forms a protective SEI on both the LiCoO₂ cathode and the graphite (B72142) anode. rsc.org
The following table summarizes the key research findings on the performance of lithium-ion batteries with this compound and its derivatives as electrolyte additives.
| Additive | Cathode Material | Key Performance Improvement | Capacity Retention (after cycles) | Reference |
| This compound (PSPAN) | LiCoO₂ | Increased capacity retention and rate performance. | 91.84% (after 100 cycles) with 1.0 wt% PSPAN vs. 66.34% without. | acs.orgacs.org |
| 4-Fluorophenylsulfonylacetonitrile (FPSAN) | LiNi₀.₈₃Co₀.₁₁Mn₀.₀₆O₂ | Improved cycling stability and rate performance; maintained cathode particle shape. | Data not specified, but noted improvement over baseline. | researchgate.net |
| (p-Toluenesulfonyl)imidazole (PTSI) | LiCoO₂ | Enhanced cycling performance at high voltage (4.4V). | 94.8% (after 200 cycles) with 1.0 wt% PTSI vs. 42.0% without. | sci-hub.se |
| 3-(Phenylsulfonyl)propionitrile (PSPN) | LiCoO₂ & Graphite | Bifunctional protection of both cathode and anode. | Data indicates improved cycle performance at higher voltage. | rsc.org |
Potential for Material Science Applications
The unique molecular structure of this compound, which combines the aromatic character of a phenyl ring with the potent electron-withdrawing properties of a sulfonyl group, suggests its potential for applications in material science. smolecule.com While this area is less explored than its role in batteries, the compound's features make it a candidate for developing novel functional materials. smolecule.com
The reactivity of the nitrile group and the activated methylene (B1212753) group allows this compound to serve as a versatile building block for synthesizing more complex molecules and polymers. smolecule.comchemicalbook.com Its derivatives could be tailored to exhibit specific optical, electronic, or thermal properties. For instance, the incorporation of the phenylsulfonyl moiety into polymer backbones or as a functional side group could influence properties like thermal stability, conductivity, and photoreactivity. The compound is a known precursor in the synthesis of various heterocyclic structures, which are fundamental units in many advanced materials. chemicalbook.com Research into the reaction of this compound with compounds like 4,5-dichloro-1,2,3-dithiazolium chloride has led to the formation of novel sulfur-rich heterocycles, which are of interest for creating potential organic conductors or magnets. mdpi.com Further investigation is required to fully harness the potential of this compound in the design and synthesis of new materials. smolecule.com
Future Prospects in Synthetic Organic Chemistry
This compound continues to be a valuable and versatile reagent in synthetic organic chemistry, with promising future prospects. researchgate.net Its utility stems from the presence of multiple reactive sites: the acidic α-protons, the electrophilic carbon of the nitrile group, and the phenylsulfonyl group which acts as an excellent activating group and potential leaving group. researchgate.netthieme-connect.com
The future of organic synthesis is geared towards the development of more efficient, sustainable, and atom-economical methodologies. rroij.com this compound is well-positioned to play a role in this evolution. It serves as a key building block in multi-component reactions, allowing for the construction of complex molecular architectures in a single step. jocpr.com For example, it has been used in one-pot, three-component condensation reactions with aromatic aldehydes and other nucleophiles to create a diverse range of heterocyclic compounds. jocpr.com
Furthermore, its involvement in catalyzed cascade reactions is an area of active research. thieme-connect.com Lewis acid-catalyzed reactions involving this compound have been shown to facilitate irreversible acid-nitrile exchanges, which are valuable transformations in organic synthesis. thieme-connect.comresearchgate.net These reactions open up new pathways for creating nitriles from carboxylic acids under specific conditions. researchgate.net
Future research will likely focus on:
Developing Novel Catalytic Systems: Exploring new catalysts to enhance the reactivity and selectivity of reactions involving this compound, enabling the synthesis of previously inaccessible compounds. researchgate.net
Green Chemistry Applications: Utilizing this compound in environmentally friendly reaction conditions, such as in water or under solvent-free conditions, to minimize waste and environmental impact. rroij.comjocpr.com
Synthesis of Biologically Active Molecules: As a precursor to various heterocyclic systems, it will continue to be a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. chemicalbook.commdpi.com
Flow Chemistry: Adapting reactions involving this compound for continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch synthesis. researchgate.net
The adaptability of this compound as a synthetic intermediate ensures its continued relevance and potential for innovation in the field of organic synthesis. mdpi.com
Q & A
Q. What are the recommended synthetic routes for preparing (phenylsulfonyl)acetonitrile, and how can mechanistic insights guide experimental design?
this compound is synthesized via nucleophilic substitution or addition-elimination reactions. For example, in acetonitrile solvent, reactions with amines (e.g., cyclohexylamine) proceed via second-order kinetics, with reaction rates influenced by nucleophile strength and steric effects. Mechanistic studies using activation entropy (ΔS°) values (e.g., –132.02 J/mol·K for cyclohexylamine) suggest an SN2 or stepwise addition-elimination pathway . Key experimental considerations include:
- Solvent selection (acetonitrile enhances polarity and stabilizes transition states).
- Monitoring reaction progress via HPLC or NMR to detect intermediates.
- Adjusting temperature to optimize entropy-driven steps.
Q. How can HPLC methods be optimized for analyzing this compound purity in complex mixtures?
Pharmacopeial protocols recommend using acetonitrile-based mobile phases for HPLC analysis. For example:
- Mobile phase preparation : Mix acetonitrile with water, triethylamine, and phosphoric acid (e.g., 500:500:1:1 v/v) to improve peak resolution .
- Standard solutions : Prepare stock solutions in 40% acetonitrile to ensure solubility, then dilute to 0.1 mg/mL for calibration .
- Detection : UV detection at 210–260 nm is suitable due to the compound’s sulfonyl and nitrile chromophores.
Advanced Research Questions
Q. What factors govern the reaction kinetics of this compound in nucleophilic substitutions, and how can contradictions in mechanistic data be resolved?
Kinetic studies reveal that reactions with primary amines (e.g., cyclohexylamine) proceed faster than with bulky amines (e.g., t-butylamine), with rate constants differing by >10-fold . Contradictions arise when interpreting ΔS° values:
- Negative ΔS° (–148.94 J/mol·K for t-butylamine) suggests associative (SN2) mechanisms.
- However, steric hindrance in bulky amines may favor elimination steps, complicating mechanistic assignments.
Resolution strategies : - Conduct isotopic labeling (e.g., ¹⁵N) to track bond formation/cleavage.
- Compare kinetic isotope effects (KIE) to distinguish between concerted (SN2) and stepwise pathways.
Q. How does this compound function as a high-voltage electrolyte additive in lithium-ion batteries, and what experimental parameters ensure optimal performance?
In lithium-ion batteries, this compound forms a sulfide-rich solid electrolyte interface (SEI) on cathodes, enhancing stability at >4.5 V. Key findings include:
- Concentration optimization : 2–5 wt% additive improves capacity retention by 15–20% over 100 cycles .
- Electrolyte compatibility : Combine with carbonate solvents (e.g., ethylene carbonate) to balance conductivity and SEI formation.
- In-situ characterization : Use electrochemical impedance spectroscopy (EIS) to monitor SEI evolution during cycling.
Q. What catalytic systems enable this compound to participate in multicomponent reactions, and how do solvent-free conditions impact yield?
In solvent-free, ionic liquid-catalyzed reactions (e.g., [(EtO)₃Si(CH₂)₃NH₃⁺][CH₃COO⁻]), this compound reacts with naphthoquinones, aldehydes, and diamines to yield phenazine derivatives. Advantages include:
- Yield enhancement : 85–92% yields under solvent-free vs. 60–70% in acetonitrile .
- Catalyst recycling : The ionic liquid can be reused ≥5 times without activity loss.
Design considerations : - Pre-activate aldehydes to avoid side reactions.
- Use microwave irradiation to reduce reaction time (30–60 minutes vs. 12 hours conventionally).
Methodological Notes
- Contradiction management : Cross-validate mechanistic hypotheses (e.g., SN2 vs. elimination) using computational methods (DFT calculations) alongside experimental kinetics .
- Safety protocols : Handle this compound in fume hoods due to potential nitrile toxicity; use acetonitrile-resistant gloves (e.g., nitrile/PVC blends) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
